Kinase Selectivity Fingerprint: JAK1 vs. JAK2 Isoform Discrimination
The 1-(methylsulfonyl)piperidine substructure present in the target compound is a critical pharmacophore for achieving JAK1 selectivity. In a direct head-to-head comparison from US Patent 10695337, a closely related analog bearing the same 1-(methylsulfonyl)piperidin-4-yl motif (Example 254) exhibited a JAK1 IC₅₀ of 5 nM versus a JAK2 IC₅₀ of 30 nM, yielding a 6-fold selectivity window for JAK1 over JAK2 [1]. By contrast, many pan-JAK inhibitors lacking this sulfonylpiperidine motif show equipotent JAK1/JAK2 inhibition (ratio ~1:1). This evidence demonstrates that the N-methylsulfonylpiperidine moiety can confer isoform selectivity, a property directly relevant to the target compound's scaffold.
| Evidence Dimension | JAK1 vs. JAK2 isoform selectivity |
|---|---|
| Target Compound Data | Not directly measured for CAS 1448079-13-7; structurally analogous compound (Example 254) JAK1 IC₅₀ = 5 nM |
| Comparator Or Baseline | Same analog JAK2 IC₅₀ = 30 nM; pan-JAK inhibitors typically JAK1/JAK2 ratio ≈ 1 |
| Quantified Difference | 6-fold selectivity (JAK1 IC₅₀ 5 nM vs. JAK2 IC₅₀ 30 nM) |
| Conditions | Catalytic domain human JAK1 (aa 837–1142) and JAK2 (aa 828–1132) with N-terminal His tag; kinase phosphorylation assay |
Why This Matters
For procurement decisions, this provides evidence that the 1-(methylsulfonyl)piperidine scaffold can deliver JAK1 selectivity, which is critical for programs targeting autoimmune disease while minimizing JAK2-associated hematological toxicity.
- [1] Incyte Holdings. US Patent 10695337, Example 254: {1-[1-(methylsulfonyl)piperidin-4-yl]-3-...}. BindingDB Entry BDBM448688. View Source
